molecular formula C17H16O2 B14487403 5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one CAS No. 63472-14-0

5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one

Cat. No.: B14487403
CAS No.: 63472-14-0
M. Wt: 252.31 g/mol
InChI Key: GBULXKXNJADMCN-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-5-methyloxolan-2-one is an organic compound that features a biphenyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-5-methyloxolan-2-one typically involves the reaction of a biphenyl derivative with an oxolan-2-one precursor under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the biphenyl compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxolan-2-one ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    Oxolan-2-one: A lactone with a five-membered ring structure.

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-5-methyloxolan-2-one is unique due to the combination of the biphenyl and oxolan-2-one moieties, which confer distinct chemical and physical properties

Properties

CAS No.

63472-14-0

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

5-methyl-5-(4-phenylphenyl)oxolan-2-one

InChI

InChI=1S/C17H16O2/c1-17(12-11-16(18)19-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

GBULXKXNJADMCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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